N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15206314
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O2 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3 |
| Standard InChI Key | FBYRUPGNMZWRJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound features a distinctive molecular structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a dimethoxyphenyl group and a methylphenyl group. The presence of these substituents contributes to its potential biological activities and pharmacological applications.
Synthesis and Chemical Behavior
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. Common methodologies may include condensation reactions, cyclization steps, and functional group transformations. The chemical behavior of this compound can be explored through various reactions typical for pyrazolopyrimidine derivatives.
Biological Activity and Potential Applications
Preliminary studies indicate that N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant biological activity. Its potential therapeutic effects may include anti-inflammatory, neuroprotective, or anticancer properties, depending on the specific interactions with biological targets. Understanding how this compound interacts with these targets is essential for elucidating its mechanism of action.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidin | Contains a methyl group at position 3 | Known for its anti-inflammatory properties |
| 1-Methylpyrazolo[1,5-a]pyrimidin | Features a methyl group on the pyrazole ring | Exhibits neuroprotective effects |
| 6-Methoxy-pyrazolo[1,5-a]pyrimidin | Contains a methoxy substituent | Shows potential as an anticancer agent |
The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of dimethoxy and methyl groups on the phenyl rings along with its pyrazolopyrimidine framework. This combination may confer distinct biological activities not observed in other structurally similar compounds.
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